4-(2,4-Dinitrobenzoyl)morpholine
Description
4-(2,4-Dinitrobenzoyl)morpholine is a nitroaromatic morpholine derivative characterized by a morpholine ring linked to a 2,4-dinitrobenzoyl group. The compound’s molecular formula is C₁₁H₁₁N₃O₆, with a molecular weight of 305.23 g/mol . The electron-withdrawing nitro groups at the 2- and 4-positions of the benzoyl moiety likely enhance reactivity, making it a candidate for nucleophilic substitution reactions or as a precursor in bioactive molecule development.
Properties
Molecular Formula |
C11H11N3O6 |
|---|---|
Molecular Weight |
281.22 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-morpholin-4-ylmethanone |
InChI |
InChI=1S/C11H11N3O6/c15-11(12-3-5-20-6-4-12)9-2-1-8(13(16)17)7-10(9)14(18)19/h1-2,7H,3-6H2 |
InChI Key |
GNWITUHKDGEFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dinitrobenzoyl)morpholine typically involves the reaction of morpholine with 2,4-dinitrophenylbenzoyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dinitrobenzoyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The electron-deficient dinitrophenyl group makes the compound susceptible to nucleophilic attack.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The morpholine ring can be oxidized to form N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Substituted morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Oxidation: N-oxide derivatives.
Scientific Research Applications
4-(2,4-Dinitrobenzoyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dinitrobenzoyl)morpholine involves its interaction with specific molecular targets. The electron-withdrawing dinitrophenyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The morpholine ring can also interact with various biological receptors, affecting cellular signaling pathways .
Comparison with Similar Compounds
4-(4-Nitrobenzoyl)morpholine
- Molecular Formula : C₁₁H₁₂N₂O₄
- Molecular Weight : 236.23 g/mol
- Key Features : A single nitro group at the para position of the benzoyl group.
- Applications : Primarily used as a chemical intermediate. Its simpler nitro-substitution pattern reduces steric hindrance compared to 2,4-dinitro derivatives, favoring reactions requiring moderate electronic activation .
4-(4-Nitrobenzyl)morpholine
- Molecular Formula : C₁₁H₁₄N₂O₃
- Molecular Weight : 222.24 g/mol
- Key Features : A nitrobenzyl group (methylene linker) instead of benzoyl.
- Applications: Acts as a key intermediate in anticancer drug synthesis.
Halogen-Substituted Morpholine Derivatives
4-(4-Chlorobenzoyl)morpholine
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Molecular Formula : C₁₀H₉BrN₄OS
- Molecular Weight : 313.17 g/mol
- Key Features : A brominated benzo-thiadiazole ring fused to morpholine.
- Applications : Synthesized via nucleophilic substitution, this compound’s rigid heterocyclic structure is explored in materials science and antiparasitic agents .
Methoxy-Substituted Morpholine Derivatives
4-(2,4-Dimethoxybenzoyl)morpholine
- Molecular Formula: C₁₃H₁₇NO₄
- Molecular Weight : 251.28 g/mol
- Key Features : Methoxy groups at the 2- and 4-positions provide steric bulk and electron-donating effects.
- Applications : The methoxy groups modulate solubility and electronic properties, making it useful in fine-tuning drug candidates .
Heterocyclic Morpholine Derivatives
Trisubstituted Pyrimidine-Morpholine Hybrids
- Example : 4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
- Key Features : A pyrimidine core with morpholine and trifluoromethyl groups.
- Applications : These compounds exhibit potent EP2 receptor modulation (fold shift EC₅₀ = 3.7–4.3), highlighting the importance of morpholine in enhancing receptor binding .
Data Tables
Table 1. Structural and Functional Comparison of Morpholine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|
| This compound | C₁₁H₁₁N₃O₆ | 305.23 | 2,4-Dinitrobenzoyl | Synthetic intermediate |
| 4-(4-Nitrobenzoyl)morpholine | C₁₁H₁₂N₂O₄ | 236.23 | 4-Nitrobenzoyl | Chemical intermediate |
| 4-(4-Nitrobenzyl)morpholine | C₁₁H₁₄N₂O₃ | 222.24 | 4-Nitrobenzyl | Anticancer intermediate |
| 4-(4-Chlorobenzoyl)morpholine | C₁₁H₁₂ClNO₂ | 225.67 | 4-Chlorobenzoyl | Medicinal chemistry |
| 4-(7-Bromobenzo-thiadiazol-4-yl)morpholine | C₁₀H₉BrN₄OS | 313.17 | Bromobenzo-thiadiazole | Antiparasitic agents |
| 4-(2,4-Dimethoxybenzoyl)morpholine | C₁₃H₁₇NO₄ | 251.28 | 2,4-Dimethoxybenzoyl | Solubility modulation |
| Trisubstituted pyrimidine-morpholine | Varies | ~350–400 | Pyrimidine core | EP2 receptor potentiation |
Research Findings
- Anticancer Activity : 4-(4-Nitrobenzyl)morpholine derivatives are critical intermediates in synthesizing oxysterol receptor modulators, showing promise in targeting cancer cell proliferation .
- Antiparasitic Applications: Morpholine-bearing compounds, such as 4-(2-isocyanoethyl)morpholine, demonstrate efficacy against Leishmania amazonensis parasites, with structural flexibility enhancing bioavailability .
- Structure-Activity Relationships (SAR) : In EP2 receptor modulators, replacing morpholine with piperazine or pyrrolidine reduces activity, underscoring morpholine’s role in maintaining conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
